molecular formula C6H14O3 B14353542 Hexane-2,3,5-triol CAS No. 93972-92-0

Hexane-2,3,5-triol

Cat. No.: B14353542
CAS No.: 93972-92-0
M. Wt: 134.17 g/mol
InChI Key: PUXPSUBLYDOJNF-UHFFFAOYSA-N
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Description

Hexane-2,3,5-triol is an organic compound with the molecular formula C6H14O3 It is a trihydroxy alcohol, meaning it contains three hydroxyl (OH) groups attached to a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2,3,5-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . Another method includes the hydrogenation of hydroxymethylfurfural, a platform chemical derived from renewable raw materials such as pentoses and hexoses .

Industrial Production Methods: For industrial production, the reaction is typically carried out in acidic alcoholic solutions. The solvent alcohol adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. The hydrogenation is completed under 20 atm hydrogen at 140°C, yielding pure this compound with a high yield .

Chemical Reactions Analysis

Types of Reactions: Hexane-2,3,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like Raney nickel or palladium on carbon.

    Substitution: Substitution reactions can occur with halogenating agents, converting hydroxyl groups into halides.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes or partially reduced alcohols.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of hexane-2,3,5-triol involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on α-glucosidase and α-amylase is due to its ability to bind to the active sites of these enzymes, thereby preventing the breakdown of carbohydrates into glucose . This non-competitive inhibition results in a significant delay in carbohydrate digestion and glucose absorption, which helps manage blood sugar levels.

Properties

93972-92-0

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

hexane-2,3,5-triol

InChI

InChI=1S/C6H14O3/c1-4(7)3-6(9)5(2)8/h4-9H,3H2,1-2H3

InChI Key

PUXPSUBLYDOJNF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C)O)O)O

Origin of Product

United States

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